p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate
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Overview
Description
[4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate is a complex organic compound with the molecular formula C20H23Br2NO2 . This compound is known for its unique structure, which includes a benzoate ester linked to a phenyl ring substituted with bis(2-bromoethyl)amino groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves multiple steps. One common synthetic route includes the reaction of 4-aminophenol with 2-bromoethyl bromide to form 4-(bis(2-bromoethyl)amino)phenol. This intermediate is then esterified with 2-propan-2-ylbenzoic acid under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bromoethyl groups can be replaced by other nucleophiles like thiols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological studies, it is used to investigate the effects of brominated compounds on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also undergo electrophilic aromatic substitution reactions, which play a role in its biological activity .
Comparison with Similar Compounds
Compared to other similar compounds, [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate is unique due to its specific substitution pattern and the presence of both bromine and amino groups. Similar compounds include:
[4-(Bis(2-chloroethyl)amino)phenyl]2-propan-2-ylbenzoate: Similar structure but with chlorine atoms instead of bromine.
[4-(Bis(2-iodoethyl)amino)phenyl]2-propan-2-ylbenzoate: Contains iodine atoms, leading to different reactivity and applications.
This compound’s unique properties make it a valuable tool in various fields of scientific research.
Properties
CAS No. |
22954-14-9 |
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Molecular Formula |
C20H23Br2NO2 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 2-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H23Br2NO2/c1-15(2)18-5-3-4-6-19(18)20(24)25-17-9-7-16(8-10-17)23(13-11-21)14-12-22/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
PRMOCPYCVSHNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
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